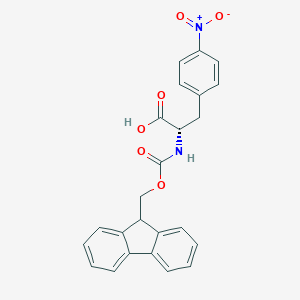

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

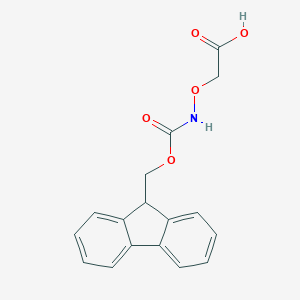

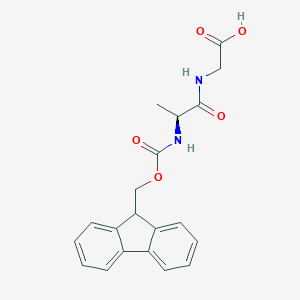

“Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” is an orthogonally protected derivative of homocysteic acid . It can be used as a Glu substitute or for introducing a highly acidic moiety. It can be incorporated into various peptide effectors, such as receptor ligands and enzyme inhibitors .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Chemical Reactions Analysis

The neopentyl sulfonate of “Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” can be cleaved with HF/m-cresol or by slow hydrolysis in 0.1% TFA in water . In general, Fmoc SPPS involves repeated cycles of deprotection and coupling reactions .科学的研究の応用

Advanced Synthesis & Catalysis in Peptide Chemistry

Utilization of Novel Protecting Groups in Peptide Synthesis : Protecting groups like 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) serve as useful substitutes for Fmoc, showcasing simplified work-up processes in peptide synthesis, highlighting advancements in methodology that could be relevant to the utilization of "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" (Maier & Podlech, 2004).

Development of Antibacterial Composite Materials

Antibacterial Capabilities of Fmoc-Decorated Nanoassemblies : Research into Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown promising antibacterial and anti-inflammatory advancements. These developments are crucial for biomedical applications, indicating potential research applications for Fmoc-protected amino acids like "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" (Schnaider et al., 2019).

Biomedical Applications of Fmoc-Modified Peptides

Supramolecular Gels and Biocompatibility : Fmoc-functionalized amino acids are at the forefront of creating supramolecular hydrogels, noted for their biocompatible and biodegradable properties. These materials' inherent bioactivity suggests that Fmoc-modified compounds, potentially including "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH," could play significant roles in developing new biomedical applications (Croitoriu et al., 2021).

Solid-Phase Peptide Synthesis Enhancements

Efficient Synthesis of Peptides : The synthesis of peptides using Fmoc-Abu(PO3Me2)-OH in solid-phase peptide synthesis underlines the effectiveness of Fmoc protection strategies. Such research demonstrates the efficiency and flexibility of Fmoc-based approaches in synthesizing complex peptides, likely applicable to "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" related research (Perich, 2009).

Safety And Hazards

特性

IUPAC Name |

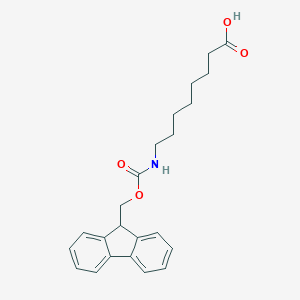

(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNFNWKIJOXRLL-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472961 |

Source

|

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH | |

CAS RN |

220951-81-5 |

Source

|

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。